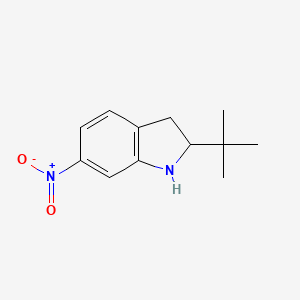

2-(tert-Butyl)-6-nitroindoline

Description

Indoline (B122111), a bicyclic aromatic amine, serves as a foundational structure for a wide array of synthetic compounds. The saturation of one of the double bonds in the pyrrole (B145914) ring of indole (B1671886) to form indoline imparts a three-dimensional structure that is often sought after in drug design. The strategic placement of various functional groups onto the indoline ring system allows for the fine-tuning of its chemical and physical properties.

Nitroindoline (B8506331) derivatives, in particular, have garnered considerable attention. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the indoline ring, affecting its reactivity and potential biological interactions. glpbio.com For instance, nitro-substituted indoles and indolines have been investigated for their potential as anticancer and antimicrobial agents. nih.gov Furthermore, the nitro group can serve as a versatile chemical handle, readily being reduced to an amino group, which opens up a plethora of possibilities for further functionalization.

The specific substitution pattern of a tert-butyl group at the 2-position and a nitro group at the 6-position of the indoline core is of particular scientific interest for several reasons. The bulky tert-butyl group at the C-2 position can provide steric hindrance, which may influence the molecule's conformational preferences and its interaction with biological targets. This steric bulk can also enhance the metabolic stability of the compound, a desirable feature in drug development.

The placement of the nitro group at the 6-position on the benzene (B151609) ring of the indoline scaffold is a key feature. This substitution has been explored in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein whose dysfunction is associated with cystic fibrosis. google.com The electronic effects of the nitro group at this position can be crucial for the molecule's binding affinity and efficacy.

This article focuses exclusively on the chemical aspects of 2-(tert-Butyl)-6-nitroindoline. The primary objectives are to:

Detail the synthetic pathway for the preparation of this compound.

Present available data on its chemical characterization.

Provide a focused discussion on the significance of this specific substitution pattern based on existing research.

This investigation will be strictly limited to the chemical nature of the compound, without delving into dosage, administration, or comprehensive safety profiles.

Research Findings: Synthesis and Characterization

The synthesis of this compound has been described in the scientific literature, notably within patent disclosures. A key method involves a two-step process starting from 2-tert-butylindoline.

The initial step is the nitration of 2-tert-butylindoline. This is followed by purification to yield the desired 2-tert-butyl-6-nitroindoline. A United States patent describes a procedure where 2-tert-butylindoline is treated with a nitrating agent to introduce the nitro group at the 6-position of the indoline ring. googleapis.com The resulting product is then purified using column chromatography. googleapis.com

The characterization of this compound has been reported using nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum provides key signals that confirm the structure of the compound.

| Proton Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H | 7.52 | dd | 1.8, 8.1 | 1H |

Table 1: ¹H NMR data for this compound in CDCl₃ as reported in patent literature. googleapis.com

The development of modulators for the ATP-Binding Cassette (ABC) transporters, such as CFTR, has been a significant driver for the synthesis of a variety of substituted indolines, including this compound. google.com

An in-depth exploration of the synthetic strategies for producing this compound reveals a landscape of multi-step processes, relying on the careful orchestration of precursor selection, regioselective reactions, and functional group introductions. While a direct, one-pot synthesis is not commonly documented, the assembly of this specific molecular architecture can be achieved through logical and established methodologies in heterocyclic chemistry.

Structure

3D Structure

Properties

CAS No. |

873055-08-4 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-tert-butyl-6-nitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-5,7,11,13H,6H2,1-3H3 |

InChI Key |

PMIRTQUVGWFMMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

The Nitro Group: a Powerful Tool in Synthetic Strategy

Electronic Effects of Nitro Substituents

The nitro group exerts a potent electron-withdrawing effect through both inductive and resonance mechanisms. numberanalytics.com This effect deactivates aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta position. fiveable.mesavemyexams.com The electron-withdrawing nature of the nitro group also increases the acidity of adjacent C-H bonds, facilitating certain reactions. wikipedia.org In nitroindoline (B8506331), the nitro group's electronic influence is critical to its chemical behavior. ontosight.ai

Strategic Utility in Retrosynthetic Analysis

In the context of retrosynthetic analysis, a problem-solving technique in organic synthesis, the nitro group is a valuable functional group. spcmc.ac.infiveable.meleah4sci.com It can be readily transformed into other functional groups, most notably an amino group (NH₂) through reduction. fiveable.meyoutube.com This transformation is a key step in the synthesis of many complex molecules. numberanalytics.com The ability to introduce a nitro group and subsequently convert it allows for the strategic design of synthetic routes. youtube.com

A Specific Focus on 2 Tert Butyl 6 Nitroindoline

While general information on indoline (B122111) and nitroindoline (B8506331) chemistry is available, specific research findings on 2-(tert-Butyl)-6-nitroindoline are less prevalent in publicly accessible literature. However, based on the known principles of organic chemistry, we can infer its properties and potential reactivity.

The synthesis of 2-substituted indolines has been explored through various methods, including those utilizing boronic acids and metal catalysis. nih.govacs.orgacs.orgthieme-connect.com The introduction of a tert-butyl group at the 2-position of the indoline ring introduces significant steric bulk. mdpi.com This steric hindrance can influence the molecule's conformation and its ability to interact with other molecules.

The presence of the nitro group at the 6-position, as in 6-nitroindoline (B33760), deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming substituents. ontosight.ai The combination of the bulky tert-butyl group and the electron-withdrawing nitro group in this compound would likely result in a unique reactivity profile, making it an interesting target for further synthetic and medicinal chemistry research.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| tert-Butyl 5-bromo-6-nitroisoindoline-2-carboxylate | 1624261-08-0 | C₁₃H₁₅BrN₂O₄ | 343.177 | Synthetic intermediate for bioactive molecules. chemshuttle.com |

| tert-Butyl 3,3-dimethyl-6-nitroindoline-1-carboxylate | 1049677-52-2 | Not specified | Not specified | A substituted nitroindoline derivative. |

| 2-tert-butyl-1-methyl-5-nitroindole | 952664-81-2 | Not specified | Not specified | A nitroindole with tert-butyl and methyl substituents. chemsrc.com |

| tert-butyl 3-formyl-6-nitroindole-1-carboxylate | 1058740-09-2 | C₁₄H₁₄N₂O₅ | 290.271 | A formylated nitroindole derivative. chemsrc.com |

Unveiling the Chemistry of this compound: A Focused Investigation

The field of heterocyclic chemistry continues to be a fertile ground for the discovery of novel compounds with significant potential in various scientific domains. Among the myriad of heterocyclic scaffolds, the indoline nucleus stands out due to its prevalence in natural products and its versatile applications in medicinal chemistry and materials science. This article provides a detailed examination of a specific derivative, this compound, focusing on its chemical synthesis and characterization, while also exploring the rationale behind the scientific interest in this particular substitution pattern.

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Characterization

Modern spectroscopic methods are indispensable for the elucidation of complex molecular structures. For 2-(tert-Butyl)-6-nitroindoline, each technique offers unique insights into its chemical makeup.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom's position within the this compound structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the indoline (B122111) ring system will exhibit characteristic chemical shifts and coupling patterns. The tert-butyl group will present as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.0-1.5 ppm) due to the shielding effect of the sp³ carbons. The protons on the five-membered ring (at positions 2 and 3) will show specific multiplicities depending on their coupling with each other. The aromatic protons at positions 4, 5, and 7 will appear in the downfield region, with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group at position 6. For the parent compound, 6-nitroindoline (B33760), the aromatic protons appear at approximately 7.52 ppm (d), 7.31 ppm (dd), and 7.13 ppm (d). chemicalbook.com The introduction of a bulky tert-butyl group at the C2 position would be expected to cause shifts in the nearby protons.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. Key signals would include those for the nine equivalent methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the methylene (B1212753) (C3) and methine (C2) carbons of the pyrrolidine (B122466) ring, and the six carbons of the benzene (B151609) ring. The carbon atom attached to the nitro group (C6) would be significantly deshielded, appearing at a lower field. The chemical shifts of the carbons in the tert-butyl group are typically observed around 28 ppm for the methyl carbons and in the 30-40 ppm range for the quaternary carbon. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-4, H-5, H-7) | 7.0 - 8.0 | m | - |

| Indoline CH (H-2) | 3.5 - 4.5 | m | - |

| Indoline CH₂ (H-3) | 2.8 - 3.5 | m | - |

| tert-Butyl CH₃ | 1.0 - 1.5 | s | - |

| Indoline NH | 3.5 - 5.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C-4, C-5, C-7, C-8, C-9) | 110 - 150 |

| C-NO₂ (C-6) | 140 - 160 |

| Indoline C-N (C-2) | 60 - 75 |

| Indoline CH₂ (C-3) | 30 - 45 |

| tert-Butyl Quaternary C | 30 - 40 |

| tert-Butyl CH₃ | ~28 |

The 2-position of the indoline ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers (R and S). While standard ¹H and ¹³C NMR will not distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separable signals in the NMR spectrum. nih.gov This allows for the determination of enantiomeric excess. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry in diastereomers if additional stereocenters were present. For a single stereocenter, the primary challenge is determining the absolute configuration, which often requires comparison to a known standard or the use of chiroptical methods.

The five-membered pyrrolidine ring of the indoline system is not planar and adopts envelope or twist conformations to relieve ring strain. The bulky tert-butyl group at the C2 position will have a significant impact on the preferred conformation. Due to steric hindrance, the tert-butyl group will strongly favor a pseudo-equatorial position to minimize steric interactions with the rest of the indoline ring. nih.gov Variable-temperature NMR studies can provide insight into the energy barriers between different conformations. By analyzing the coupling constants and through-space interactions (via NOESY), the dominant conformation in solution can be determined. The large size of the tert-butyl group likely "locks" the ring into a specific conformation, reducing the conformational flexibility that might be observed in less substituted indolines.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. The nitro group (NO₂) will exhibit two strong and distinct stretching vibrations, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1365 cm⁻¹ (symmetric). The N-H stretch of the secondary amine in the indoline ring is expected to appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic portions (tert-butyl and indoline ring) will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. For the parent 6-nitroindoline, characteristic IR peaks are observed, which would be largely retained in the substituted compound. researchgate.netchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1365 |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indoline structure contains a benzene ring, which will give rise to π → π* transitions. The presence of the nitro group, a strong chromophore, will significantly influence the UV-Vis spectrum. The nitro group's conjugation with the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indoline. Typically, nitroaromatic compounds exhibit strong absorption bands in the UV region. For indole (B1671886) itself, absorption maxima are seen around 270-290 nm. nist.gov The nitro substitution is expected to shift these absorptions and potentially introduce new bands related to n → π* transitions of the nitro group. utoronto.ca

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) |

| π → π* (Aromatic) | 250 - 350 |

| n → π* (Nitro Group) | > 300 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆N₂O₂), the molecular weight is 220.27 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy.

In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 220. A prominent fragmentation pathway would involve the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z 205 (M-15). Another characteristic fragmentation would be the loss of the entire tert-butyl group, leading to a peak at m/z 163. The fragmentation of the parent 6-nitroindoline shows a molecular ion at m/z 164 and significant fragments at m/z 118 and 91, which could also be observed in the fragmentation of the tert-butyl derivative after the initial loss of the substituent. chemicalbook.com

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 220 | [C₁₂H₁₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 205 | [M - CH₃]⁺ | Loss of a methyl group |

| 163 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Chromatographic Purity and Separation TechniquesSpecific methods or results for the separation and purity analysis of this compound using HPLC, GC, or TLC have not been reported in the scientific literature. Consequently, experimental details such as retention times, mobile phases, column specifications, or Rƒ values cannot be provided.

Due to the absence of this fundamental data, the requested article cannot be constructed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting molecular properties and reactivity. These methods, rooted in the principles of quantum mechanics, provide detailed insights into the behavior of electrons within a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory is a widely used computational method that determines the electronic structure of a molecule based on its electron density. This approach is known for its balance of accuracy and computational efficiency, making it a staple for studying a wide range of chemical systems. However, no specific DFT studies on 2-(tert-Butyl)-6-nitroindoline have been reported. Such a study would be valuable for understanding:

A DFT study would first determine the most stable three-dimensional arrangement of atoms in this compound. This involves geometry optimization to find the minimum energy structure. Conformational analysis would also be crucial to identify different spatial arrangements of the tert-butyl group and the puckering of the indoline (B122111) ring, and to determine their relative stabilities.

The electronic properties of the molecule would be characterized by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

An MEP map would visualize the charge distribution on the surface of this compound. This is invaluable for predicting how the molecule would interact with other charged or polar species. The map would highlight electron-rich regions (negative potential, likely sites for electrophilic attack) and electron-poor regions (positive potential, likely sites for nucleophilic attack).

Theoretical vibrational analysis via DFT would predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of particular functional groups, which can aid in the experimental characterization of the compound.

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. To date, there are no published studies that have applied ab initio methods to investigate this compound. Such calculations could provide a valuable benchmark for comparison with DFT results and offer a more profound understanding of its electronic structure.

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations for this compound have not been extensively reported in publicly available scientific literature. However, MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique allows researchers to understand the dynamic behavior of molecules, such as conformational changes, solvent effects, and interactions with other molecules. nih.gov For a molecule like this compound, MD simulations could, for instance, be employed to explore its behavior in different solvent environments or to simulate its interaction with biological macromolecules, providing insights into its potential biochemical activity. The simulations rely on force fields to calculate the forces between atoms and predict their subsequent motion based on the laws of classical mechanics. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

While specific computational predictions of the spectroscopic properties for this compound are not detailed in the available literature, these properties can be reliably calculated using quantum chemical methods.

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). materialsciencejournal.org This calculation provides information on the electronic transitions between molecular orbitals, allowing the prediction of the absorption maxima (λmax) and the corresponding oscillator strengths. materialsciencejournal.org For this compound, such calculations would likely focus on transitions involving the π-system of the nitro-aromatic moiety. Studies on substituted 1-acyl-7-nitroindolines have shown how substituents can significantly alter the UV-visible absorbance spectra. rsc.org

NMR Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus in a molecule. Computational methods, particularly those based on DFT, can accurately predict 1H and 13C NMR chemical shifts. mdpi.com These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The presence of the bulky tert-butyl group and the electron-withdrawing nitro group in this compound would create a distinct pattern of chemical shifts, which could be elucidated and confirmed through such theoretical predictions. For example, the 1H-NMR spectrum of a related compound, 2-(tert-Butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, clearly shows the signal for the tert-butyl protons. nih.gov

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The specific conformation and stability of this compound can be influenced by intramolecular interactions. While the molecule lacks classic hydrogen bond donors (like O-H or N-H on the indoline ring itself), weaker C-H···O interactions are possible. Specifically, hydrogen atoms on the indoline ring adjacent to the nitro group, or even hydrogens on the tert-butyl group, could potentially form weak intramolecular hydrogen bonds with the oxygen atoms of the nitro group. unc.edursc.org

Computational studies on other molecules, such as p-tert-butylcalix nih.govarene, have utilized DFT to investigate and confirm the presence of cooperative intramolecular hydrogen bonds that stabilize specific conformations. nih.gov Similarly, studies on nitrophthalic acid have shown that while intramolecular hydrogen bonds can decrease the energy of isolated molecules, they can also introduce steric strain. nih.gov A full conformational analysis of this compound using quantum chemical methods would be necessary to identify the most stable conformers and quantify the energetic contribution of any such weak intramolecular interactions.

Derivatization and Analogues of 2 Tert Butyl 6 Nitroindoline

Synthesis of Novel Indoline (B122111) Derivatives from the Core Compound

The synthesis of new derivatives from 2-(tert-butyl)-6-nitroindoline can be systematically approached by targeting its key functional groups.

The nitro group is a versatile functional handle for chemical modification, primarily through reduction to an amino group, which can then undergo a wide array of subsequent reactions.

The reduction of the nitro group in 6-nitroindoline (B33760) derivatives can be achieved using various established methods to yield the corresponding 6-aminoindoline. Common reducing agents for this transformation include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method for the reduction of aromatic nitro groups.

Metal-Based Reductions: Reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or stannous chloride (SnCl₂) in hydrochloric acid are classic and effective methods for this conversion.

Once the 6-amino-2-(tert-butyl)indoline is formed, it can serve as a precursor to a multitude of derivatives through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the amino nitrogen.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X where X is a halogen).

A schematic representation of these potential transformations is shown below:

Table 1: Potential Derivatives through Modification of the Nitro Group

| Derivative Class | Reagents and Conditions | Potential Product Structure |

| Amides | Acyl chloride, base | 6-acetamido-2-(tert-butyl)indoline |

| Sulfonamides | Sulfonyl chloride, base | 6-(phenylsulfonamido)-2-(tert-butyl)indoline |

| Azo Compounds | NaNO₂, HCl then a coupling partner | Azo-linked indoline dimers or other aromatic systems |

The secondary amine of the indoline ring is another key site for derivatization. N-alkylation and N-acylation are common strategies to introduce functional diversity.

N-Alkylation: The indoline nitrogen can be alkylated using alkyl halides in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction.

N-Acylation: Similar to the amino group derived from the nitro function, the indoline nitrogen can be readily acylated with acyl chlorides or anhydrides.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.

These modifications not only add substituents but also alter the electronic properties of the indoline ring system.

Table 2: Potential Derivatives through Modification of the Indoline Nitrogen

| Derivative Class | Reagents and Conditions | Potential Product Structure |

| N-Alkylindolines | Alkyl halide, K₂CO₃, CH₃CN | 1-Alkyl-2-(tert-butyl)-6-nitroindoline |

| N-Acylindolines | Acyl chloride, Et₃N, CH₂Cl₂ | 1-Acyl-2-(tert-butyl)-6-nitroindoline |

| N-Arylindolines | Aryl halide, Pd catalyst, ligand, base | 1-Aryl-2-(tert-butyl)-6-nitroindoline |

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound would be influenced by the directing effects of the existing substituents. The indoline moiety is generally considered an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The tert-butyl group at the 2-position of the indoline ring is primarily a steric bulky group.

The positions open for substitution are C4, C5, and C7. The directing effects of the substituents would likely lead to a mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Further nitration, although the existing nitro group is deactivating.

Friedel-Crafts Reactions: Alkylation or acylation, though these are often challenging on highly deactivated rings.

Comparative Studies with Structurally Related Compounds

Understanding the properties of this compound is enhanced by comparing it with its structural analogues.

Indole (B1671886) Analogues (e.g., 2-(tert-butyl)-6-nitroindole)

The corresponding indole, 2-(tert-butyl)-6-nitroindole, represents a key analogue for comparative studies. The primary difference lies in the aromaticity of the five-membered ring.

Synthesis of 2-(tert-butyl)-6-nitroindole: The synthesis of this indole analogue can be achieved through various indole synthesis methods, such as the Fischer indole synthesis, or through the dehydrogenation of this compound. Oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for the aromatization of indolines to indoles.

Comparative Properties:

Aromaticity and Reactivity: 2-(tert-butyl)-6-nitroindole possesses a fully aromatic indole core, which influences its reactivity. For instance, the C3 position of the indole ring is typically nucleophilic and susceptible to electrophilic attack, a characteristic absent in the saturated indoline analogue.

Electronic Properties: The electronic properties, such as the HOMO-LUMO gap, will differ significantly between the indoline and the indole. The extended π-system of the indole generally leads to different absorption and emission properties in spectroscopy.

Acidity of N-H: The N-H proton of the indole is more acidic than that of the indoline due to the delocalization of the resulting negative charge in the conjugate base over the aromatic system.

Table 3: Comparison of this compound and 2-(tert-butyl)-6-nitroindole

| Property | This compound | 2-(tert-Butyl)-6-nitroindole |

| Aromaticity | Non-aromatic pyrroline (B1223166) ring | Aromatic pyrrole (B145914) ring |

| Reactivity at C3 | Saturated, less reactive | Nucleophilic, prone to electrophilic substitution |

| N-H Acidity | Less acidic | More acidic |

| UV-Vis Absorption | Typically at shorter wavelengths | Typically at longer wavelengths due to extended conjugation |

Indolines with Different Substituents or Positions

Effect of the tert-Butyl Group: Comparison with 6-nitroindoline (lacking the C2-substituent) would highlight the steric influence of the bulky tert-butyl group. This group can affect the planarity of the molecule and the accessibility of neighboring reactive sites.

Effect of the Nitro Group Position: Comparing with isomers such as 2-(tert-butyl)-5-nitroindoline (B11885435) or 2-(tert-butyl)-7-nitroindoline would demonstrate the impact of the nitro group's position on the electronic distribution and reactivity of the aromatic ring. For example, the directing effects in electrophilic substitution would be different.

Effect of Different Substituents: Comparing with indolines bearing other electron-withdrawing groups (e.g., -CN, -SO₂R) or electron-donating groups (e.g., -OCH₃, -CH₃) at the 6-position would provide a broader understanding of how substituents modulate the properties of the 2-(tert-butyl)indoline (B8813771) scaffold.

These comparative studies are crucial for establishing structure-property relationships, which are fundamental in the rational design of new molecules with desired characteristics.

Comparison of Reactivity and Properties with Analogues

The reactivity and physicochemical properties of this compound are significantly influenced by its unique structural components: the indoline core, the sterically demanding tert-butyl group at the 2-position, and the electron-withdrawing nitro group at the 6-position. To understand its chemical behavior, it is instructive to compare it with its structural analogues. Key analogues for comparison include indoline, 2-tert-butylindoline, and 6-nitroindoline.

Indoline serves as the foundational scaffold. Its reactivity is primarily dictated by the secondary amine and the electron-rich benzene ring. The nitrogen atom readily participates in N-acylation, N-alkylation, and other nucleophilic reactions. The aromatic ring is activated towards electrophilic substitution, with a preference for substitution at the 5- and 7-positions due to the ortho- and para-directing effects of the amino group.

2-tert-Butylindoline introduces a significant steric hindrance at the 2-position. This bulky group can impede reactions involving the adjacent nitrogen atom and the C2 carbon. While N-functionalization is still possible, the reaction rates may be slower compared to unsubstituted indoline. The electronic effect of the tert-butyl group is weakly electron-donating, which slightly enhances the nucleophilicity of the nitrogen and the electron density of the aromatic ring.

6-Nitroindoline incorporates a potent electron-withdrawing group on the aromatic ring. The nitro group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-positions (4- and 7-positions relative to the nitro group). Furthermore, the nitro group significantly reduces the basicity and nucleophilicity of the indoline nitrogen through resonance and inductive effects.

In This compound , these effects are combined. The tert-butyl group provides steric bulk, while the nitro group exerts a strong electron-withdrawing effect. This combination leads to a unique reactivity profile. The nucleophilicity of the nitrogen is significantly diminished by the nitro group, making reactions such as N-acylation and N-alkylation more challenging than in indoline or 2-tert-butylindoline. The aromatic ring is strongly deactivated towards electrophilic substitution. Conversely, the presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction not typically observed in indoline or 2-tert-butylindoline.

A comparative summary of the properties of these compounds is presented in the interactive data table below.

| Compound | Key Structural Feature | Effect on Nitrogen Nucleophilicity | Aromatic Ring Reactivity |

| Indoline | Unsubstituted Scaffold | High | Activated towards electrophilic substitution |

| 2-tert-Butylindoline | Steric bulk at C2 | High (slightly enhanced) | Activated towards electrophilic substitution |

| 6-Nitroindoline | Electron-withdrawing group at C6 | Low | Deactivated towards electrophilic substitution |

| This compound | Steric bulk and electron-withdrawing group | Very Low | Strongly deactivated towards electrophilic substitution; susceptible to nucleophilic substitution |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material or scaffold. mskcc.orgcam.ac.ukcam.ac.uk The this compound scaffold is well-suited for DOS strategies due to its multiple reactive sites that can be orthogonally functionalized. A key approach in DOS is the build/couple/pair strategy, which can be adapted for this scaffold. nih.gov

Build Phase: The initial phase involves the synthesis of the this compound core. This can be achieved through various established synthetic routes for indolines, followed by nitration.

Couple/Pair Phase: With the core scaffold in hand, diversification can be achieved by targeting several key positions:

N1-Position: The indoline nitrogen, although its reactivity is attenuated by the nitro group, can still undergo a range of reactions under appropriate conditions. These include acylation with a diverse set of carboxylic acids or their derivatives, alkylation with various alkyl halides, and reductive amination.

Aromatic Ring: The nitro group can be a versatile handle for diversification. It can be reduced to an amino group, which can then be further functionalized through diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents (e.g., halogens, cyano, hydroxyl). The resulting amino group can also be acylated or alkylated. Furthermore, the aromatic ring can be subjected to nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.

C3-Position: The C3 position of the indoline ring can be functionalized through reactions such as oxidation to form an oxindole, or through deprotonation followed by reaction with electrophiles if a suitable activating group is present on the nitrogen.

A hypothetical DOS library based on the this compound scaffold could involve the following steps:

Parallel N-Acylation: A library of N-acylated derivatives can be generated by reacting this compound with a diverse set of carboxylic acids in a parallel synthesizer.

Reduction and Derivatization of the Nitro Group: The nitro group in the N-acylated library can be reduced to an amine. This new amino group can then be further diversified by, for example, reacting it with a library of sulfonyl chlorides to generate a sulfonamide library.

Orthogonal Functionalization: The different reactive sites can be functionalized in a stepwise and orthogonal manner to maximize structural diversity. For instance, the indoline nitrogen could be protected, allowing for selective manipulation of the aromatic ring, followed by deprotection and derivatization of the nitrogen.

The combination of steric hindrance from the tert-butyl group and the electronic effects of the nitro group on the indoline scaffold provides a unique starting point for the generation of diverse and complex molecular architectures through DOS strategies.

Applications in Advanced Chemical Science and Materials

Use as Synthetic Building Blocks and Intermediates

The utility of a chemical compound as a synthetic building block is determined by its reactivity and the structural motifs it can introduce. The following sections explore the documented use of 2-(tert-Butyl)-6-nitroindoline in the synthesis of more complex molecules.

Precursors for Complex Heterocyclic Systems

Indoline (B122111) and its derivatives are recognized as valuable precursors for a wide array of complex heterocyclic systems due to the reactive nature of the bicyclic structure. However, a thorough review of scientific literature reveals no specific examples or detailed research findings where this compound is explicitly used as a precursor for the synthesis of more complex heterocyclic systems. While the general reactivity of the indoline core and the influence of the nitro group suggest potential for such applications, specific studies detailing these transformations for this particular compound are not available in the reviewed literature.

Chiral Auxiliaries or Ligands (if stereochemistry is controlled)

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of enantiomerically pure products. The potential for a substituted indoline to act as a chiral auxiliary or ligand would depend on the ability to resolve it into its constituent enantiomers and the influence of its stereogenic center on subsequent reactions. Despite the presence of a stereocenter at the 2-position of the indoline ring, there is no available research that describes the resolution of this compound or its application as a chiral auxiliary or ligand in stereoselective transformations.

Potential in Materials Science

The electronic properties of organic molecules, particularly those with donor and acceptor groups, are often investigated for their potential in materials science applications such as non-linear optics and optoelectronics.

Non-linear Optical (NLO) Properties

Molecules possessing both an electron-donating group (the indoline nitrogen) and an electron-withdrawing group (the nitro group) conjugated through a π-system can exhibit significant non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optical computing. However, there are no specific studies in the scientific literature that measure or theoretically calculate the NLO properties of this compound. While related nitroaromatic and indoline derivatives have been investigated for their NLO potential, data specifically for this compound is absent.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

The field of optoelectronics leverages the interaction of light and electrical fields in materials. Organic compounds are increasingly used in devices like Organic Light-Emitting Diodes (OLEDs). The suitability of a compound for such applications depends on its electronic structure, charge transport properties, and stability. A comprehensive search of the relevant literature did not yield any reports on the investigation or application of this compound in optoelectronic devices, including OLEDs.

Role in Chemical Probes or Reagents (non-biological)

Chemical probes are molecules designed to interact with and report on the properties of a chemical system. Their function relies on specific reactivity or binding properties. There is currently no information available in the scientific literature to suggest that this compound has been developed or utilized as a non-biological chemical probe or reagent for any specific analytical or chemical purpose.

As Photoswitches or Caged Compounds

The nitroindoline (B8506331) framework is a key component in the design of photolabile protecting groups (PPGs), also known as caged compounds. nih.govresearchgate.net These molecular systems allow for the spatial and temporal control over the release of biologically active molecules or other chemical species through the application of light. wikipedia.org While much of the research has focused on 7-nitroindoline (B34716) derivatives, the underlying photochemical principles are applicable to the 6-nitro isomer.

The core functionality of nitroindoline-based photoswitches relies on the light-induced cleavage of a covalent bond, typically at the indoline nitrogen. In a typical arrangement, a molecule of interest (e.g., a carboxylic acid, neurotransmitter, or peptide) is "caged" by attaching it to the nitrogen atom of the nitroindoline, often via an acyl group. rsc.orgnih.govnih.gov Irradiation with light of a specific wavelength excites the nitroindoline chromophore, initiating a series of intramolecular reactions that lead to the cleavage of the acyl bond and the release of the caged molecule. nih.govresearchgate.net

Mechanism of Photorelease:

The photorelease mechanism for 1-acyl-7-nitroindolines has been studied in detail and is believed to proceed via the formation of a transient nitronic anhydride (B1165640) intermediate. nih.govresearchgate.net Upon photoexcitation, the acyl group is transferred from the amide nitrogen to one of the oxygen atoms of the nitro group. nih.gov This intermediate then undergoes hydrolysis to release the carboxylic acid and a nitrosoindole byproduct. nih.gov The rate of this release can be extremely fast, occurring on the sub-microsecond timescale, which is a critical advantage in studying rapid biological processes. nih.gov

Factors Influencing Photochemical Properties:

The efficiency of the photocleavage process is highly dependent on the substitution pattern of the nitroindoline ring. rsc.orgnih.gov Studies on substituted 1-acyl-7-nitroindolines have revealed the following trends:

Electron-donating groups: Excessive electron donation into the aromatic system can be detrimental to the photolysis efficiency, potentially diverting the excited state into non-productive pathways. rsc.orgnih.gov

Electron-withdrawing groups: The introduction of additional electron-withdrawing groups, such as a second nitro group, can enhance the photolysis efficiency. rsc.orgnih.gov

The substitution at the 2-position with a tert-butyl group in this compound would likely influence the steric and electronic environment around the indoline nitrogen, which could, in turn, affect the efficiency and kinetics of photocleavage when incorporated into a caged compound.

Table 1: Photolysis Properties of Selected Nitroindoline Derivatives

| Compound | Substituents | Observation | Reference |

|---|---|---|---|

| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | 4,5-Methylenedioxy | Inert to 350 nm irradiation, suggesting excessive electron donation is counter-productive. | rsc.org |

| 1-Acetyl-5,7-dinitroindoline | 5,7-Dinitro | Improved photolysis efficiency in aqueous solution compared to mono-nitro compounds. | rsc.org |

Other Advanced Chemical Applications

While the application of nitroindoline derivatives as photoswitches is the most prominently documented, the structural motifs present in this compound suggest its potential utility in other areas of advanced chemical science.

Intermediate in Organic Synthesis:

Nitroaromatic compounds are versatile intermediates in organic synthesis. nih.govmdpi.com The nitro group can be reduced to an amine, which can then be further functionalized, or it can participate in various coupling reactions. The indoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. mdpi.com Therefore, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. For instance, substituted 5-nitroindoles have been investigated as c-Myc G-quadruplex binders with anticancer activity. nih.gov

Materials Science:

The incorporation of photoresponsive molecules like nitroindolines into polymers or other materials can lead to the development of "smart" materials that change their properties in response to light. For example, polypeptides containing N-peptidyl-7-nitroindoline units have been shown to undergo photolysis upon two-photon excitation, suggesting applications in three-dimensional microstructure fabrication. researchgate.net The nitro group's electronic properties could also be exploited in the design of materials with specific optical or electronic characteristics.

At present, specific applications of this compound in these areas are not extensively documented in the scientific literature. However, based on the known reactivity and properties of related nitroindoline and nitroaromatic compounds, it represents a promising scaffold for future research and development in these fields.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline |

| 1-Acetyl-5,7-dinitroindoline |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline |

| N-peptidyl-7-nitroindoline |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for 2-(tert-Butyl)-6-nitroindoline are not established in the literature. Future research must prioritize the development of efficient, high-yielding, and sustainable methods. Both classical and modern synthetic strategies should be explored.

A plausible classical approach involves a multi-step sequence starting from a commercially available precursor. For instance, a Friedel-Crafts acylation of a suitable aniline (B41778) derivative, followed by Fischer indole (B1671886) synthesis, subsequent reduction of the indole to an indoline (B122111), and finally, regioselective nitration would be a logical, albeit lengthy, pathway.

More contemporary and sustainable approaches should focus on late-stage C-H functionalization. A promising avenue would be the direct C-H nitration of 2-(tert-butyl)indoline (B8813771). Methods using mild nitrating agents, such as tert-butyl nitrite (B80452) in the presence of a transition metal catalyst, could offer a more atom-economical and environmentally benign alternative to traditional harsh acidic conditions. google.com The steric hindrance from the tert-butyl group will play a critical role in directing the regioselectivity of the nitration, making the synthesis of the 6-nitro isomer a significant challenge to be addressed.

| Strategy | Key Steps | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Classical Multi-Step Synthesis | 1. Fischer indole synthesis with pivalaldehyde. 2. Reduction of 2-tert-butylindole (e.g., with NaBH3CN). 3. Regioselective nitration of 2-tert-butylindoline. | Utilizes well-established reactions; potentially high overall yield with optimization. | Lengthy sequence; poor atom economy; controlling regioselectivity of nitration can be difficult. |

| C-H Activation/Nitration | Direct nitration of 2-tert-butylindoline using modern reagents (e.g., Cu(OAc)2 / t-BuONO). google.com | High atom economy; reduced step count; potentially milder and more sustainable conditions. | Achieving high regioselectivity for the C6 position over other positions (C4, C5, C7); catalyst screening required. |

| Reductive Cyclization | Synthesis of a substituted di-t-butyl (2-nitrophenyl)malonate derivative followed by reduction and intramolecular cyclization. nii.ac.jp | Builds the core structure with the nitro group already in place. | Precursor synthesis can be complex; potential for side reactions during cyclization. |

Exploration of Undiscovered Reactivity Patterns

The unique combination of a sterically hindered amine, a saturated heterocyclic ring, and an electron-withdrawing nitro group suggests a rich and unexplored reactivity profile for this compound.

Future work should investigate:

Reduction of the Nitro Group: The transformation of the nitro group into an amine is a fundamental reaction that would yield 2-(tert-butyl)indoline-6-amine. This derivative would be a valuable building block for synthesizing pharmacologically active compounds or ligands for materials science, serving as a key diamine precursor.

N-H Functionalization: The indoline nitrogen can be acylated, alkylated, or arylated to modulate the compound's electronic and steric properties. These reactions would provide access to a library of N-substituted derivatives for further study.

Photochemical Reactivity: Substituted nitroindolines are known to be photoactive, often serving as caged compounds that release a substrate upon irradiation. nih.govrsc.org Research into the photochemical behavior of this compound could lead to the development of novel photo-releasable protecting groups or light-activated molecular switches. The steric bulk of the tert-butyl group may influence the excited-state dynamics and photoproduct distribution. rsc.org

Cycloaddition Reactions: The reactivity of the indole core in cycloadditions is well-documented. Although the indoline ring is saturated, dehydrogenation to the corresponding indole followed by participation in [3+2] or Diels-Alder reactions could be a viable strategy for building complex fused-ring systems. The 2-tert-butyl substituent is known to influence the reversibility of such reactions. researchgate.net

| Reaction Type | Key Reagents | Potential Product | Research Goal |

|---|---|---|---|

| Nitro Group Reduction | H2/Pd/C, SnCl2, Fe/HCl | 2-(tert-Butyl)indoline-6-amine | Access to a key synthetic intermediate for pharmaceuticals and materials. |

| N-Acylation | Acetyl chloride, DMAP | 1-Acetyl-2-(tert-butyl)-6-nitroindoline | Modulate electronic properties; create precursors for photochemical studies. nih.gov |

| Photolysis | UV irradiation (e.g., 350 nm) | Potential ring-opened or rearranged products | Explore applications as a photocleavable linker or molecular switch. |

| Oxidative Aromatization | MnO2, DDQ | 2-(tert-Butyl)-6-nitroindole | Access the corresponding indole for further functionalization. |

Advanced Spectroscopic and Computational Characterization

A thorough characterization of this compound is essential. While standard techniques like NMR, IR, and mass spectrometry will provide foundational data, advanced methods are needed to fully understand its structure-property relationships.

Spectroscopic analysis should include 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. UV-Visible spectroscopy will be crucial for understanding the electronic transitions influenced by the nitro group and for photochemical studies. rsc.org

Computational chemistry , particularly using Density Functional Theory (DFT), will be a powerful predictive tool. Future studies should focus on:

Conformational Analysis: Determining the preferred puckering of the five-membered ring and the rotational barrier of the tert-butyl group.

Electronic Structure: Calculating the HOMO-LUMO gap, mapping the electrostatic potential, and analyzing the molecular orbitals to understand the molecule's reactivity and electronic properties.

Spectra Prediction: Simulating IR and NMR spectra to aid in the interpretation of experimental data and confirm the structure.

Mechanistic Investigations: Modeling transition states for proposed reactions to understand reaction pathways and predict regioselectivity.

| Technique | Information to be Obtained |

|---|---|

| NMR Spectroscopy (1D and 2D) | Complete structural assignment of protons and carbons; conformational information via NOESY. |

| UV-Visible Spectroscopy | Electronic transitions (n→π, π→π); quantum yield of photolysis. rsc.org |

| X-ray Crystallography | Unambiguous solid-state structure, bond lengths, bond angles, and intermolecular packing. |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), predicted IR/NMR spectra, reaction energetics. |

Design and Synthesis of Advanced Functional Materials

The inherent electronic asymmetry of this compound—possessing an electron-donating indoline nitrogen and an electron-withdrawing nitro group—makes it a prime candidate for incorporation into functional organic materials. llnl.gov

Future research should explore its potential as a building block for:

Nonlinear Optical (NLO) Materials: The push-pull electronic structure could lead to significant second-order NLO properties, making it suitable for applications in optoelectronics.

Organic Semiconductors: Incorporation into conjugated polymer backbones could yield materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The bulky tert-butyl group could enhance solubility and influence thin-film morphology.

Responsive Polymers and Gels: Attaching the indoline moiety to a polymer backbone could create materials that respond to stimuli such as light (via the nitro group) or pH (via the nitrogen atom), leading to applications in drug delivery or sensing. digitellinc.com

| Material Class | Role of this compound | Potential Application |

|---|---|---|

| NLO Chromophores | Serves as the core push-pull structure. | Electro-optic modulators, frequency doubling. |

| Conjugated Polymers | Monomeric unit providing solubility and electronic tuning. | Organic electronics (OFETs, OPVs). |

| Photosensitive Materials | Acts as a photo-trigger for cleavage or property change. | Photolithography, controlled release systems. |

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. acs.org The indoline nucleus, with its reactive N-H bond, is an excellent substrate for several MCRs. nih.govumich.edu

Future research should investigate the integration of this compound as the amine component in well-known MCRs:

Mannich Reaction: Reacting with an aldehyde and a C-H acidic compound to generate novel β-amino carbonyl derivatives. The steric bulk at C2 may direct the stereochemical outcome of the reaction. arkat-usa.org

Ugi Reaction: A four-component reaction with an aldehyde, an isocyanide, and a carboxylic acid to produce complex α-acylamino amide structures. This would allow for the rapid generation of a diverse library of compounds for biological screening. arkat-usa.org

Petasis Reaction: A reaction with an aldehyde and a boronic acid to form α-amino acids. This would provide a direct route to novel, non-proteinogenic amino acids containing the sterically hindered nitroindoline (B8506331) scaffold. acs.org

The successful application of this compound in MCRs would significantly expand its synthetic utility and provide efficient pathways to complex molecules with potential biological or material applications. rsc.org

| Reaction Name | Other Components | Potential Product Scaffold |

|---|---|---|

| Mannich Reaction | Aldehyde, Ketone/Ester | β-(2-tert-Butyl-6-nitroindolin-1-yl) carbonyl compounds |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Complex peptidomimetic structures |

| Petasis Reaction | Aldehyde/Glyoxylic acid, Boronic Acid | α-(2-tert-Butyl-6-nitroindolin-1-yl) carboxylic acids |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.